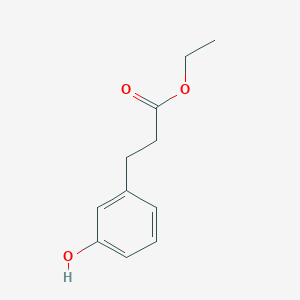

Ethyl 3-(3-hydroxyphenyl)propanoate

Descripción general

Descripción

Ethyl 3-(3-hydroxyphenyl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a hydroxyphenyl group attached to a propanoate ester, making it a versatile molecule in various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 3-(3-hydroxyphenyl)propanoate can be synthesized through the esterification of 3-(3-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Ethyl 3-(3-hydroxyphenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted esters or other functionalized products.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- CAS Number : 34708-60-6

This compound features a phenolic structure that contributes to its antioxidant properties, making it valuable in both chemistry and biology.

Antioxidant Properties

Ethyl 3-(3-hydroxyphenyl)propanoate exhibits notable antioxidant capabilities, which are crucial in various applications:

- Polymer Chemistry : It is used as a stabilizer in polymers to prevent oxidative degradation. This property is essential in enhancing the lifespan and durability of materials such as plastics and rubber.

- Biological Systems : Research indicates that this compound can mitigate oxidative stress in cells, providing protective effects against cellular damage linked to various diseases. It has been shown to enhance the activity of antioxidant enzymes like superoxide dismutase and catalase .

Biochemical Applications

The compound's role in biochemical processes is significant:

- Enzyme Modulation : this compound has been studied for its ability to modulate enzyme activity, particularly those involved in oxidative stress responses. This modulation can lead to improved cellular health and function.

- Microbial Degradation : Studies have highlighted the compound's involvement in microbial degradation pathways, showcasing its potential in bioremediation processes where it aids in the breakdown of lignin-derived compounds .

Case Study 1: Antioxidant Efficacy

A study demonstrated that this compound significantly reduced oxidative damage in cultured cells exposed to harmful free radicals. The results indicated a marked increase in cell viability and a decrease in markers of oxidative stress, suggesting its potential therapeutic applications in preventing diseases associated with oxidative damage.

Case Study 2: Polymer Stabilization

In an industrial setting, the compound was employed as a stabilizer in the production of polyvinyl chloride (PVC). The incorporation of this compound into the polymer matrix resulted in enhanced thermal stability and resistance to photodegradation, extending the material's useful life significantly compared to untreated PVC.

Mecanismo De Acción

The mechanism of action of ethyl 3-(3-hydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways. In biological systems, esters like this compound are typically hydrolyzed by esterases to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for the compound’s activity and metabolism .

Comparación Con Compuestos Similares

- Ethyl 3-(2-hydroxyphenyl)propanoate

- Ethyl 3-(4-hydroxyphenyl)propanoate

- Ethyl benzoate

- Ethyl acetate

Comparison: Ethyl 3-(3-hydroxyphenyl)propanoate is unique due to the position of the hydroxy group on the phenyl ring. This positional difference can significantly influence the compound’s reactivity and properties. For example, the 3-hydroxy group can participate in intramolecular hydrogen bonding, affecting the compound’s stability and solubility compared to its 2- and 4-hydroxy analogs .

Actividad Biológica

Ethyl 3-(3-hydroxyphenyl)propanoate, a derivative of phenolic compounds, has garnered attention for its potential biological activities. This compound, along with its analogs, has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and lipid metabolism modulation. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a hydroxyl group on the aromatic ring. Its chemical formula is , and it belongs to the class of phenolic esters. The presence of the hydroxyl group is crucial for its biological activity, influencing both solubility and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits weak antimicrobial properties. In a study evaluating various phenolic compounds, it was found that while some derivatives showed significant antimicrobial activity, this compound's efficacy was limited compared to other compounds in the same class .

2. Acaricidal Activity

A series of studies have focused on the acaricidal potential of 3-aryl propionic acid esters, including this compound. These studies demonstrated that certain derivatives possess significant acaricidal activity against Psoroptes cuniculi, suggesting that structural modifications can enhance biological efficacy. The carbonyl group in the ester was highlighted as a crucial element for activity, indicating a possible acyl transfer mechanism during interaction with biological receptors .

3. Effects on Lipid Metabolism

Recent findings have shown that hydroxyphenyl propionic acids, including this compound, can modulate lipid metabolism in animal models. Specifically, administration of these compounds has been linked to decreased body weight and improved lipid profiles in non-alcoholic fatty liver disease (NAFLD) models. This effect is attributed to their ability to alter gut microbiota composition and reduce systemic inflammation .

Case Study 1: Acaricidal Activity Evaluation

A study conducted on various aryl propionate esters revealed that this compound exhibited moderate acaricidal effects when tested against P. cuniculi. The research emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize the efficacy of these compounds .

Case Study 2: Lipid Metabolism in NAFLD Models

In a controlled experiment involving C57BL/6J mice fed a high-fat diet (HFD), administration of hydroxyphenyl propionic acids resulted in significant reductions in body weight and liver index compared to control groups. The study concluded that these compounds could serve as potential therapeutic agents for managing lipid dysregulation associated with NAFLD .

Research Findings Summary

Propiedades

IUPAC Name |

ethyl 3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECGNJSXCCKHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569931 | |

| Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34708-60-6 | |

| Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.